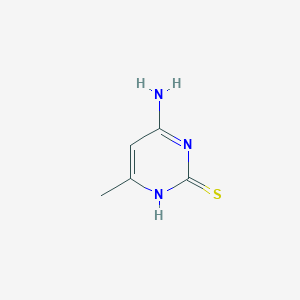

4-Amino-6-methylpyrimidine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVFWRDGXUMIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357508 | |

| Record name | 4-amino-6-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89180-08-5 | |

| Record name | 4-amino-6-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-MERCAPTO-6-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-methylpyrimidine-2-thiol

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-Amino-6-methylpyrimidine-2-thiol (CAS No: 89180-08-5), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the current scarcity of published experimental data for this specific molecule, this guide establishes a foundational understanding by integrating known identifiers, data from closely related structural analogs, and detailed, field-proven experimental protocols. The critical aspects of thione-thiol tautomerism, which governs the compound's structure and reactivity, are discussed in depth. Furthermore, this document outlines methodologies for determining key parameters such as solubility, pKa, melting point, and spectroscopic characteristics. By providing both theoretical context and actionable experimental workflows, this guide serves as an essential resource for scientists initiating research on this and similar pyrimidine thiol derivatives.

Introduction and Molecular Identity

This compound is a substituted pyrimidine derivative featuring an amino group, a methyl group, and a thiol group. These functional groups impart a rich chemical character, making it a valuable scaffold in synthetic chemistry. Its structural similarity to endogenous nucleobases suggests potential applications in the development of novel therapeutic agents.

Accurate identification is the cornerstone of any scientific investigation. The primary identifiers for this compound are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 89180-08-5 | [1][2][3][4] |

| Molecular Formula | C₅H₇N₃S | [1][2][3][4] |

| Molecular Weight | 141.20 g/mol | [4] |

| IUPAC Name | 4-amino-6-methyl-1H-pyrimidine-2-thione | [4] |

| SMILES | CC1=CC(=NC(=S)N1)N | [3][4] |

| Melting Point | >300 °C | [4] |

The IUPAC name, 4-amino-6-methyl-1H-pyrimidine-2-thione, immediately highlights a crucial structural feature: the existence of tautomeric forms. This will be explored in detail in the subsequent section.

The Critical Role of Thione-Thiol Tautomerism

Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom, such as this compound, exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.

Figure 1: Thione-Thiol tautomeric equilibrium.

The position of this equilibrium is highly dependent on the compound's environment, including its physical state (solid or solution), solvent polarity, pH, and temperature.

-

In the Solid State and Polar Solvents: The thione tautomer is generally the more stable and predominant form. This stability arises from the formation of a more polar C=S double bond and the potential for strong intermolecular hydrogen bonding between the N-H and C=S groups, leading to a more stable crystal lattice or solvation shell.

-

In Nonpolar Solvents: The thiol form may become more significant in nonpolar environments.

This tautomerism has profound implications for the compound's physicochemical properties:

-

Reactivity: The thiol form possesses a nucleophilic sulfur atom, while the thione form has a nucleophilic nitrogen and a C=S double bond that can participate in different types of reactions.

-

Acidity (pKa): The presence of both N-H and potentially S-H protons means the molecule can have multiple ionization states.

-

Spectroscopy: The two forms will give rise to distinct signals in NMR, IR, and UV-Vis spectroscopy. For instance, an IR spectrum may show a C=S stretch for the thione or an S-H stretch for the thiol.

Synthesis of this compound

A plausible synthetic route involves the acid-catalyzed condensation of ethyl acetoacetate (a β-ketoester) with thiourea . In this specific case, the reaction proceeds without an aldehyde component.

Figure 2: Proposed synthetic workflow.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the Biginelli reaction for similar pyrimidine-2-thiones. Optimization of molar ratios, catalyst, solvent, and reaction time would be necessary.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of ethyl acetoacetate and thiourea.

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting formulation, administration, and bioavailability. While specific quantitative solubility data for this compound is not available, we can infer its likely behavior based on its structure and data from the closely related compound, 2-aminopyrimidine.

The presence of the amino group and the polar thione functionality suggests that the molecule can act as both a hydrogen bond donor and acceptor. Therefore, it is expected to have moderate solubility in polar protic solvents like water and alcohols, and good solubility in polar aprotic solvents like DMSO and DMF.[5] Its solubility is likely to be poor in nonpolar solvents such as hexane and toluene.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Figure 3: Shake-flask solubility determination workflow.

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand to let undissolved solid settle. Centrifuge the vials to further separate the solid.

-

Sampling: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a UV detector, against a standard curve.

Acidity Constant (pKa)

The pKa value(s) define the ionization state of a molecule at a given pH. For this compound, there are multiple potential ionization sites: the amino group and the N-H protons of the pyrimidine ring in the thione form, or the thiol proton in the thiol form. The pKa is critical for predicting solubility in aqueous media, absorption, and interaction with biological targets.

While no experimental pKa value has been found for this specific compound, related pyrimidine and thiol compounds have pKa values that can provide an estimate. The amino group on a pyrimidine ring is typically weakly basic, while the N-H or S-H protons are acidic.

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry)

UV-Vis spectrophotometric titration is a reliable method for determining the pKa of compounds with a chromophore close to the ionizable group.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like DMSO or methanol.

-

Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. Although specific spectra for this compound are not publicly available, the expected features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine ring proton, and the amino protons.

-

Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

-

Pyrimidine Ring Proton (-CH=): A singlet around δ 5.5-6.5 ppm.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which will be highly dependent on solvent and concentration, likely in the range of δ 6.0-8.0 ppm.

-

N-H/S-H Proton: A broad, exchangeable proton signal, likely at a higher chemical shift (>10 ppm), which may or may not be easily observable.

¹³C NMR: The carbon NMR will show five distinct signals.

-

Methyl Carbon (-CH₃): In the aliphatic region, around δ 20-25 ppm.

-

Pyrimidine Ring Carbons: Four signals in the aromatic/olefinic region. The C=S carbon (thione form) is expected to be significantly downfield, potentially around δ 175-185 ppm. The other ring carbons (C4, C5, C6) would appear between δ 100-165 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the amino and thione functional groups.

-

N-H Stretching: Two bands (symmetric and asymmetric) for the primary amine in the 3200-3400 cm⁻¹ region. A broader band for the ring N-H may also be present.

-

C-H Stretching: Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Ring stretching vibrations in the 1550-1650 cm⁻¹ region.

-

N-H Bending: An amine scissoring vibration around 1600-1640 cm⁻¹.

-

C=S Stretching: The thiocarbonyl (thione) stretch is expected in the 1100-1250 cm⁻¹ region. This band can be strong and is a key indicator of the thione tautomer.

UV-Visible Spectroscopy

Pyrimidine-2-thiones typically exhibit strong UV absorption due to π→π* and n→π* electronic transitions. Based on data for similar 2-thiopyrimidines, one would expect a strong absorption maximum (λmax) in the range of 270-300 nm, with its exact position and intensity being solvent-dependent.

Chemical Stability and Reactivity

The stability of this compound is an important consideration for its storage and handling.

-

Oxidation: The thiol tautomer is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This process can be accelerated by air and light. Therefore, the compound should be stored in a well-sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Degradation: Like other pyrimidines, the ring can be susceptible to catabolism, although this typically requires enzymatic or harsh chemical conditions. The primary degradation pathways for pyrimidines in biological systems involve ring reduction followed by cleavage to form β-amino acids.

Conclusion

This compound is a heterocyclic compound with significant potential, characterized by its key structural feature of thione-thiol tautomerism. This guide has consolidated its known molecular identifiers and presented a framework for its physicochemical characterization. While specific experimental data remains to be published, the provided protocols for synthesis, solubility, pKa, and spectroscopic analysis offer a robust starting point for researchers. The discussion of tautomerism and stability provides the necessary theoretical underpinnings for designing experiments and interpreting results. This document is intended to empower scientists in drug discovery and medicinal chemistry to confidently engage with this promising molecular scaffold.

References

- Solubility of Things. 2-Aminopyrimidine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photophysical properties of 5-substituted 2-thiopyrimidines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]

- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

4-Amino-6-methylpyrimidine-2-thiol crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-6-methylpyrimidine-2-thiol

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of this compound. It is intended for researchers, scientists, and professionals in drug development who have an interest in the solid-state properties of pyrimidine derivatives, a class of compounds with significant biological and pharmaceutical relevance.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a material's critical physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of this compound is paramount for its development as a potential pharmaceutical agent. This guide will detail the journey from synthesis and crystallization to advanced structural elucidation and computational analysis.

Part 1: Synthesis and Crystallization

The successful analysis of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis of this compound: A common synthetic route involves the condensation reaction of thiourea with a β-ketoester, such as ethyl acetoacetate, in the presence of a base.[1]

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add equimolar amounts of ethyl acetoacetate and thiourea.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid, such as acetic acid, to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water mixture) to obtain the purified this compound.

-

-

Single Crystal Growth: The slow evaporation method is a widely used technique for growing high-quality single crystals.

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture) at a slightly elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.

-

Harvest the resulting single crystals for X-ray diffraction analysis.

-

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow: From Data Collection to Structure Refinement

Sources

Spectroscopic Characterization of 4-Amino-6-methylpyrimidine-2-thiol: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic profile of 4-Amino-6-methylpyrimidine-2-thiol (CAS No. 89180-08-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretations and provides robust experimental protocols for data acquisition.

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms and the nature of chemical bonds. For a molecule such as this compound, a multi-technique approach is essential for unambiguous characterization. It is important to note that this compound can exist in tautomeric forms, the thiol and the thione, which can influence the spectroscopic data, particularly in different solvents or in the solid state. The thione form is often more stable in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet (broad) | 1H | SH (thiol) or NH (thione) | This proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In its thione tautomer, this would be an N-H proton. |

| ~6.5 - 7.5 | Singlet (broad) | 2H | -NH₂ (amino protons) | The protons of the amino group are typically broad due to quadrupole broadening and exchange. Their chemical shift can vary with solvent and temperature. |

| ~5.8 - 6.2 | Singlet | 1H | C5-H (pyrimidine ring) | This is an olefinic proton on the pyrimidine ring. |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ (methyl protons) | The methyl group protons are expected to appear as a singlet in a relatively upfield region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 - 185 | C2 (C=S) | The carbon of the thione group is expected to be significantly downfield. |

| ~160 - 165 | C4 (C-NH₂) | The carbon attached to the amino group is deshielded. |

| ~155 - 160 | C6 (C-CH₃) | The carbon bearing the methyl group. |

| ~100 - 105 | C5 | The olefinic carbon of the pyrimidine ring. |

| ~20 - 25 | -CH₃ | The methyl carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and to slow down the exchange of labile protons.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the ¹³C channel. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key FT-IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Frequency Range (cm⁻¹) | Vibration | Assignment |

| 3300 - 3500 | N-H stretch | Asymmetric and symmetric stretching of the -NH₂ group.[1] |

| 3100 - 3200 | N-H stretch | N-H stretch of the pyrimidine ring (thione tautomer). |

| 2900 - 3000 | C-H stretch | C-H stretching of the methyl group and the aromatic C-H.[2] |

| ~2550 | S-H stretch | Thiol group (if present in the thiol tautomer). This band is often weak.[3] |

| 1620 - 1660 | C=N stretch & N-H bend | Pyrimidine ring stretching and NH₂ scissoring.[1] |

| 1550 - 1600 | C=C stretch | Aromatic ring stretching.[2] |

| 1050 - 1200 | C=S stretch | Thione group.[1] |

Experimental Protocol for FT-IR Data Acquisition

Workflow for FT-IR Analysis

Caption: General workflow for FT-IR spectroscopic analysis.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact.

-

-

Sample Preparation (Potassium Bromide - KBr Pellet):

-

Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Use a pellet press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the ATR unit with the sample or the KBr pellet in the sample compartment of the FT-IR spectrometer.

-

Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). A sufficient number of scans (e.g., 32) should be co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

For this compound (C₅H₇N₃S), the expected mass spectral data is as follows:

| m/z Value | Assignment | Rationale |

| 141.04 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of the compound. |

| 142.04 | [M+1]⁺ | Due to the natural abundance of ¹³C. |

| 143.03 | [M+2]⁺ | Due to the natural abundance of ³⁴S. |

The fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI). Common fragmentation pathways could involve the loss of small molecules like HCN or CH₃CN.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for LC-MS analysis.

-

Ionization: Select an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is often used in LC-MS. Electron ionization (EI) is a harder ionization technique that can provide more information about the molecular structure through fragmentation.

-

Mass Analysis: Set the mass analyzer to scan an appropriate m/z range to include the expected molecular ion (e.g., m/z 50-300).

-

Data Acquisition and Analysis: Acquire the mass spectrum and analyze the data to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern for further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural characterization. The predicted data, based on the known behavior of similar chemical structures and fundamental spectroscopic principles, serves as a robust guide for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment, which are critical steps in the drug discovery and development pipeline.

References

- Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12.

- El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18589.

- The Royal Society of Chemistry. (2019). Supporting Information. Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.

- ResearchGate. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.

- Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-8.

- Verma, P. K., Narwal, S., & Kumar, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 58.

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5185.

- ChemicalBook. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology and Advanced Research Journal, 4(2), 1-5.

- PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3689.

- Michigan State University. Table of Characteristic IR Absorptions.

- BLD Pharm. This compound.

- PubChem. 2-Amino-6-methylpyrimidine-4-thiol.

- International Journal of Engineering Research and Applications (IJERA). (2013). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA, 3(4), 1884-1891.

- Synblock. CAS 89180-08-5 | this compound.

- Michigan St

- ResearchG

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate.

- ChemicalBook. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum.

- Sigma-Aldrich. 2-Amino-4-hydroxy-6-methylpyrimidine.

- ResearchGate. Anharmonic vibrational and electronic spectral study of 2-amino-4-hydroxy-6-methylpyrimidine: A combined experimental (FTIR, FT-Raman, UV-Vis) and theoretical (DFT, MP2) approach.

- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.

- ResearchGate. (2021).

- Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.

- Benchchem. A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.

- SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine.

- NIST WebBook. 2(1H)-Pyrimidinethione, 4,6-diamino-.

- mzCloud. 2 Amino 4 chloro 6 methylpyrimidine.

- ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(16), 4983.

- Tokyo Chemical Industry. 2-Amino-4-hydroxy-6-methylpyrimidine.

- Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine.

- Lab-Chemicals.Com. 2-Amino-6-methylpyrimidine-4-thiol, 95%.

Sources

thione-thiol tautomerism in 4-Amino-6-methylpyrimidine-2-thiol

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 4-Amino-6-methylpyrimidine-2-thiol

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are foundational components of nucleic acids and possess a wide range of pharmacological activities.[1][2] The position of the tautomeric equilibrium in substituted pyrimidines can profoundly influence their physicochemical properties, including solubility, pKa, and, most critically, their ability to interact with biological targets. This guide details the structural basis of this tautomerism, outlines robust experimental and computational methodologies for its characterization, and discusses the implications of this dynamic equilibrium in a research and development context.

Foundational Principles: The Thione-Thiol Equilibrium

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[3] In the context of this compound, the equilibrium exists between the amide-like thione form (4-amino-6-methyl-1H-pyrimidine-2-thione) and the aromatic thiol form (this compound).

The thione form contains a thiocarbonyl group (C=S), while the thiol form contains a sulfhydryl group (-SH) attached to the aromatic pyrimidine ring. Unlike the more commonly discussed keto-enol tautomerism, where the keto form is generally more stable, the thione-thiol equilibrium is often more finely balanced and highly sensitive to environmental factors.[4][5][6] The relative stability is dictated by a confluence of factors including aromaticity, bond energies, and solvation. In the gas phase or non-polar solvents, the thiol form, which preserves the aromaticity of the pyrimidine ring, is often favored.[7][8] Conversely, in polar, protic solvents, the more polar thione tautomer is preferentially stabilized through intermolecular hydrogen bonding.[7][8][9]

Below is a diagram illustrating the dynamic equilibrium between the two tautomeric forms.

Caption: Integrated workflow for tautomerism analysis.

Computational Modeling: A Predictive Approach

Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stabilities of tautomers in the gas phase and in solution. [10][11]By calculating the total electronic energy of the optimized geometries of both the thione and thiol forms, their relative stability can be determined. The inclusion of a solvent model (e.g., a polarizable continuum model) allows for the simulation of solvent effects, providing results that can be directly correlated with experimental observations. [11][12] Computational Workflow:

-

Structure Input: Build the 3D structures of both the thione and thiol tautomers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). [11]This step finds the lowest energy conformation for each molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: Re-run the optimization and energy calculations using a solvent model (e.g., SM8 or PCM) to simulate environments like water or dioxane. [11]5. Energy Analysis: Compare the final electronic energies (corrected for ZPVE) of the two tautomers in each environment. The tautomer with the lower energy is predicted to be the more stable form.

| Environment | Predicted Stable Tautomer | Rationale |

| Gas Phase | Thiol | Maximization of aromaticity in the pyrimidine ring. [12] |

| Non-Polar Solvent | Thiol | Minimal solvent interaction, similar to the gas phase. [7][8] |

| Polar Solvent | Thione | The polar C=S bond is stabilized by dipole-dipole interactions and hydrogen bonding with solvent molecules. [7][9][12] |

| Caption: Predicted tautomer stability based on computational modeling. |

Synthesis, Stability, and Implications in Drug Development

Synthesis and Handling

This compound can be synthesized via the cyclocondensation of thiourea with an appropriate β-ketoester or its equivalent. [13][14][15]A critical consideration when working with this compound is the potential for the thiol tautomer to undergo oxidation. The -SH group can be oxidized to form a disulfide bridge, linking two pyrimidine molecules. [7][8]This process can be accelerated by air, light, and certain metal ions. Therefore, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light.

Relevance in a Pharmaceutical Context

The specific tautomer present in a biological system dictates the molecule's interaction with its target.

-

Receptor Binding: A protein's active site is a highly specific 3D environment. The thione form presents a hydrogen bond acceptor (S atom) and a donor (N-H), while the thiol form presents a hydrogen bond donor (S-H) and a different steric profile. The incorrect tautomer may fail to bind or have a significantly lower affinity for the target receptor.

-

pKa and Ionization: The acidity of the two forms differs. The thiol proton is generally more acidic than the N-H proton of the thione. This affects the ionization state of the molecule at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and electrostatic interactions. [11]* Pharmacokinetics: The polarity difference between the tautomers influences properties like lipophilicity (LogP). The less polar thiol form may exhibit better membrane permeability, while the more polar thione form may have higher aqueous solubility.

Conclusion

The thione-thiol tautomerism of this compound is not a mere chemical curiosity but a critical determinant of its chemical and biological behavior. A thorough understanding and characterization of this equilibrium are essential for researchers in medicinal chemistry and drug development. The integrated application of UV-Vis spectroscopy, NMR spectroscopy, and computational DFT modeling provides a robust framework for elucidating the predominant tautomeric forms under various conditions. These insights are crucial for rational drug design, enabling the optimization of molecular properties to achieve desired therapeutic outcomes.

References

- Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. (2021). Bohrium. [Link]

- Computational Estimation of the Acidities of Pyrimidines and Rel

- New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). Journal of Physical Chemistry A. [Link]

- Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry.

- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015).

- Thiol-thiono tautomerism shown by the synthesized Schiff bases.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.

- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

- Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione: tautomerism and phototauto. American Chemical Society. [Link]

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.

- NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Semantic Scholar. [Link]

- Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. (2006). PubMed. [Link]

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc

- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). NIH. [Link]

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv

- UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...

- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. [Link]

- Keto/enol and thione/thiol tautomerism in dha-tscH 2.

- Keto-enol tautomerism. Fiveable. [Link]

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). NIH. [Link]

- The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Link]

- ROLE OF THIOLS IN OXID

- The Use of NMR Spectroscopy to Study Tautomerism.

- Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange.

- Quantification of Thiols and Disulfides. PMC. [Link]

- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

- Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

- 2-Amino-6-methylpyrimidine-4-thiol. PubChem. [Link]

- Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. PubMed. [Link]

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). BMC Chemistry. [Link]

- Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Chemistry Stack Exchange. [Link]

- X-ray Crystallography. Chemistry LibreTexts. [Link]

- Synthesis and biological evaluation of 2-thiopyrimidine deriv

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 4-Amino-6-methylpyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-methylpyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine scaffold, a core structure in numerous biologically active molecules. A thorough understanding of its solubility profile is a cornerstone for its application in medicinal chemistry, enabling rational design for synthesis, formulation, and biological screening. Poor solubility can severely hinder bioavailability and lead to unreliable data in biological assays.[1] This technical guide provides a comprehensive analysis of the theoretical solubility of this compound based on its physicochemical properties, outlines authoritative experimental protocols for its quantitative determination, and explores the key factors that govern its dissolution. This document serves as a foundational resource, equipping researchers with the necessary framework to accurately measure and interpret the solubility of this compound.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from laboratory synthesis to a viable therapeutic agent is critically dependent on its physicochemical properties, with solubility being paramount. This compound, by virtue of its structure, presents a complex yet predictable solubility challenge. Its pyrimidine core, substituted with both hydrogen-bonding groups (amino, thiol) and a lipophilic group (methyl), suggests a nuanced interaction with different solvent systems.

This guide moves beyond a simple data sheet, offering a deep dive into the causality behind the compound's expected solubility behavior. We will explore its structural attributes, the influence of environmental factors like pH and temperature, and provide robust, self-validating experimental protocols for generating reliable and reproducible solubility data.

Physicochemical Properties & Structural Analysis

Understanding the inherent properties of this compound is the first step in predicting its solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-6-methyl-1H-pyrimidine-2-thione | [2] |

| Molecular Formula | C₅H₇N₃S | [2][3] |

| Molecular Weight | 141.20 g/mol | [2] |

| Melting Point | >300 °C | [2] |

| CAS Number | 89180-08-5 | [2][3][4] |

Structural Influences on Solubility

The solubility of this molecule is a direct consequence of the interplay between its functional groups:

-

Polar Moieties : The amino (-NH₂) group and the nitrogen atoms within the pyrimidine ring are capable of acting as both hydrogen bond donors and acceptors. The thiol (-SH) group, existing in equilibrium with its thione tautomer (C=S), also contributes to the molecule's polarity. These features suggest an affinity for polar solvents.

-

Nonpolar Moieties : The methyl (-CH₃) group introduces a degree of lipophilicity, which can enhance solubility in less polar organic solvents.

-

Thiol Group (-SH) : As the sulfur analogue of an alcohol, the thiol group's influence is distinct. Thiols exhibit significantly weaker hydrogen bonding capabilities compared to their hydroxyl counterparts.[5][6][7] This fundamental difference predicts that this compound will be less soluble in polar protic solvents, particularly water, than a hypothetical hydroxyl-substituted equivalent.

-

Thione-Thiol Tautomerism : The compound exists as an equilibrium between the thiol and thione forms. This tautomerism is environmentally sensitive, particularly to pH and solvent polarity, and will directly impact which intermolecular forces dominate, thereby affecting solubility. The high melting point suggests strong intermolecular forces in the solid state, likely dominated by the thione form, which must be overcome for dissolution to occur.

The Amphoteric Nature: A Duality of Acidity and Basicity

A critical feature governing aqueous solubility is the molecule's amphoteric character.

-

Acidity : The thiol group is weakly acidic. Thiols are generally more acidic than their corresponding alcohols; for instance, thiophenol (pKa ≈ 6) is significantly more acidic than phenol (pKa ≈ 10).[5] In basic media, this proton can be removed, forming a highly polar thiolate anion (-S⁻), which dramatically increases water solubility.

-

Basicity : The amino group and the ring nitrogens are basic. In acidic media, these sites can be protonated (e.g., -NH₃⁺), forming a cation and again enhancing water solubility.

This dual nature means that the net charge on the molecule is pH-dependent, leading to a U-shaped aqueous solubility profile with minimum solubility at the isoelectric point (pI) and increased solubility in both acidic and basic conditions.

Caption: pH-dependent species and their effect on aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative data, the thermodynamic or equilibrium solubility must be measured. This represents the true saturation point of the compound in a solvent and is crucial for formulation development.[1] The "gold standard" for this measurement is the saturation shake-flask method, endorsed by regulatory bodies like the OECD.[8][9][10]

Principle of the Shake-Flask Method (OECD Guideline 105)

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until the dissolution and crystallization processes reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[8][9]

Step-by-Step Experimental Workflow

-

Preparation : Add an excess of solid this compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO) in a sealed, inert vial. "Excess" is critical; undissolved solid must be visible at the end of the experiment to ensure saturation.[1]

-

Equilibration : Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[8][11]

-

Phase Separation : After equilibration, allow the vials to stand briefly to let larger particles settle. Separate the saturated supernatant from the undissolved solid. This is a critical step to avoid artificially high results. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.

-

Sample Preparation for Analysis : Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Calculation : Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. The result is reported as the thermodynamic solubility in units such as mg/mL or µM.[1]

Caption: Workflow for the Shake-Flask solubility determination method.

Anticipated Solubility Profile in Various Solvents

While specific quantitative data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on its structure and the principles of "like dissolves like." The following table provides a framework for experimental investigation.

Table 2: Predicted and Experimental Solubility Framework

| Solvent Class | Solvent | Predicted Solubility | Rationale | Experimental Solubility (mg/mL) |

| Polar Protic | Water (neutral pH) | Very Low to Insoluble | Amphoteric nature (near pI), relatively weak H-bonding of thiol group. | To be determined |

| Ethanol | Low to Moderate | Can engage in H-bonding, but nonpolar ethyl group may limit solubility. | To be determined | |

| Methanol | Moderate | Smaller and more polar than ethanol, potentially a better solvent.[11] | To be determined | |

| Polar Aprotic | DMSO | High | Strong H-bond acceptor, known to dissolve a wide range of APIs.[12] | To be determined |

| DMF | High | Similar to DMSO, a strong polar aprotic solvent. | To be determined | |

| Acetonitrile | Low to Moderate | Polar but a weaker H-bond acceptor than DMSO or DMF. | To be determined | |

| Nonpolar | Toluene | Very Low | Mismatch in polarity; polar functional groups prevent dissolution. | To be determined |

| Hexane | Insoluble | Extreme mismatch in polarity. | To be determined | |

| Aqueous Buffers | pH 2.0 Buffer | Moderate to High | Protonation of basic sites leads to charged, more soluble species. | To be determined |

| pH 10.0 Buffer | Moderate to High | Deprotonation of acidic thiol leads to charged, more soluble species. | To be determined |

Conclusion

The solubility profile of this compound is dictated by a sophisticated interplay of its structural features—namely its amphoteric character, the thione-thiol tautomerism, and the unique properties of the thiol group. While public quantitative data is scarce, a strong theoretical foundation predicts low aqueous solubility at neutral pH, with significant potential for enhancement in acidic or basic conditions and in polar aprotic solvents like DMSO.

This guide provides the essential theoretical grounding and a robust, authoritative experimental framework for researchers to precisely determine the solubility of this compound. By adhering to the detailed Shake-Flask protocol, scientists and drug development professionals can generate the high-quality, reliable data necessary to advance their research, optimize formulation strategies, and unlock the full potential of this compound in their applications.

References

- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing.

- Baluja, S., et al. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(5), 337-342.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Wikipedia. (n.d.). Thiol.

- Sanna, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(9), 3146–3155.

- Solubility of Things. (n.d.). Pyrimidine.

- Schulte, M. D., & Shock, E. L. (2001). Standard partial molal properties and their role in the organic geochemistry of hydrothermal systems. Geochimica et Cosmochimica Acta, 65(21), 3847-3860.

- Baluja, S., & Kachhadia, N. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Journal of Solution Chemistry, 47(8), 1335-1345.

- Legislation.gov.uk. (n.d.). a.6. water solubility.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353520, 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate.

- USP. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 41-45.

- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2781477, 2-Amino-6-methylpyrimidine-4-thiol.

- University of Calgary. (n.d.). Chapter 9 - Alcohols and Thiols.

- Chemistry LibreTexts. (2021). 6.8: Thiols (Mercaptans).

- Chemistry LibreTexts. (2023). Thiols and Sulfides.

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781.

- NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. In NIST Chemistry WebBook.

- Zhang, C., et al. (2019). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 89180-08-5 | this compound - Synblock [synblock.com]

- 4. 89180-08-5|this compound|BLD Pharm [bldpharm.com]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. Chapter 9 Notes [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. legislation.gov.uk [legislation.gov.uk]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. govinfo.gov [govinfo.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

A Technical Guide to Quantum Chemical Calculations for 4-Amino-6-methylpyrimidine-2-thiol: Unveiling Molecular Properties for Advanced Research

Abstract

4-Amino-6-methylpyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile chemical scaffold. A profound understanding of its electronic structure, stability, and reactivity is paramount for its application in drug design and the development of novel functional materials. This technical guide provides a comprehensive, in-depth protocol for performing and interpreting quantum chemical calculations on this molecule using Density Functional Theory (DFT). We delve into the critical issue of thione-thiol tautomerism, detail a robust computational workflow from geometry optimization to the analysis of molecular orbitals and electrostatic potential, and explain the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors.

Introduction: The Rationale for a Computational Approach

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of many biologically active compounds, including nucleobases and therapeutic agents.[1] this compound (or its tautomer, 4-amino-6-methyl-1H-pyrimidine-2-thione) combines several key functional groups—an amino group, a methyl group, and a thiol/thione moiety—on a pyrimidine ring, making it a rich scaffold for chemical modification and biological interaction.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate molecules at the sub-atomic level. This approach allows us to predict properties that are difficult or time-consuming to measure experimentally, such as:

-

The relative stability of different structural isomers (tautomers).

-

Detailed geometric parameters (bond lengths and angles).

-

Vibrational frequencies to aid in the interpretation of experimental spectra (FT-IR, Raman).

-

Electronic properties that govern reactivity, such as the distribution of electron density and the nature of frontier molecular orbitals.

By employing these computational tools, researchers can gain predictive insights, rationalize experimental observations, and guide the synthesis of new derivatives with desired properties.

Theoretical Framework: Justification of the Computational Method

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. Our protocol is grounded in a widely validated approach for heterocyclic and thiol-containing systems.

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, providing a remarkable balance between accuracy and computational cost. It is used to investigate the electronic structure of many-body systems.[2] We have selected the popular B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules, including pyrimidine derivatives and heterocyclic thiols.[2][3]

The 6-311++G(d,p) Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the model has to describe the distribution of electrons around the atoms. We recommend the 6-311++G(d,p) basis set for the following reasons:

-

Triple-Zeta Valence (6-311): It uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing systems with lone pairs, anions, or potential hydrogen bonds, all of which are relevant to our target molecule.

-

Polarization Functions (d,p): The (d,p) adds polarization functions (d-type on heavy atoms, p-type on hydrogen), which allow the model to account for the non-spherical distortion of atomic orbitals that occurs upon bond formation. This is essential for an accurate description of bonding and geometry.[2]

The Critical Question of Tautomerism

A pivotal aspect of this molecule is its potential for thione-thiol tautomerism. The pyrimidine ring can exist in equilibrium between a thiol form (containing an S-H group) and a thione form (containing a C=S group and an N-H group).[4] Literature suggests that for many similar heterocyclic systems, the thione tautomer is significantly more stable, especially in the solid state or polar solvents.[4][5] Our first computational step will be to determine the relative energies of these two forms to ensure all subsequent calculations are performed on the most stable, and therefore most experimentally relevant, tautomer.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, self-validating protocol for conducting the quantum chemical calculations. This workflow is designed to be executed using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Protocol 1: Tautomer Stability and Geometry Optimization

-

Structure Generation: Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structures for both the thione (4-amino-6-methyl-1H-pyrimidine-2-thione) and thiol (this compound) tautomers.

-

Input File Preparation: For each tautomer, create an input file specifying a geometry optimization followed by a frequency calculation. The keyword line in a Gaussian input file would look like: #p Opt Freq B3LYP/6-311++G(d,p)

-

Execution: Submit the calculation to the quantum chemistry software.

-

Validation: Upon completion, inspect the output files.

-

Confirm that the optimization converged successfully.

-

Crucially, check the frequency calculation results. A true energy minimum must have zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point, and the structure needs to be perturbed and re-optimized.

-

-

Energy Comparison: Extract the final electronic energies (with zero-point vibrational energy correction, ZPVE) for both converged tautomers. The tautomer with the lower energy is the more stable form.

Protocol 2: Electronic Property Analysis

-

Input File Preparation: Using the optimized geometry of the most stable tautomer, prepare a new input file for a single-point energy calculation that includes requests for population analysis (NBO) and orbital information. The keyword line might look like: #p B3LYP/6-311++G(d,p) Pop=NBO

-

Cube Generation (for MEP): To visualize the Molecular Electrostatic Potential, a separate step is often required to generate a "cube" file containing the electron density and potential data. This is typically done as a post-processing step or with a specific keyword like output=wfx for use in visualization software.

-

Execution and Analysis:

-

Run the calculation.

-

Analyze the output to extract HOMO and LUMO energy levels.

-

Examine the NBO analysis section for atomic charges and donor-acceptor interactions.[6]

-

Load the cube file into a visualization program (e.g., GaussView, VMD) to render the MEP surface.

-

Analysis and Interpretation of Results

This section outlines how to interpret the data obtained from the calculations. Based on extensive literature for similar compounds, we anticipate the thione tautomer to be the more stable form, and the following discussion assumes this outcome.[4][7]

Optimized Molecular Geometry

The optimized geometry provides the most stable 3D arrangement of the atoms. Key bond lengths and angles should be tabulated for clarity. The C=S bond in the thione form is expected to be significantly longer than a typical C=O bond, reflecting the lower electronegativity and larger size of the sulfur atom.[7]

Table 1: Predicted Geometrical Parameters for the Thione Tautomer

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| C2=S | Carbon-Sulfur double bond length | Value to be filled from calculation |

| N1-H | N-H bond length in the ring | Value to be filled from calculation |

| C4-N(amino) | Bond to the exocyclic amino group | Value to be filled from calculation |

| ∠(N1-C2-N3) | Ring angle at the C=S carbon | Value to be filled from calculation |

| ∠(C4-C5-C6) | Ring angle at the methyl-substituted carbon | Value to be filled from calculation |

// Atom positions are illustrative N1 [pos="0,1!", label="N1"]; C2 [pos="1.2,1.5!", label="C2"]; N3 [pos="2.4,1!", label="N3"]; C4 [pos="2.4,0!", label="C4"]; C5 [pos="1.2,-0.5!", label="C5"]; C6 [pos="0,0!", label="C6"]; S [pos="1.2,2.8!", label="S"]; H_N1 [pos="-0.8,1.5!", label="H"]; N_amino [pos="3.6,0!", label="NH₂"]; C_methyl [pos="-1.2,-0.5!", label="CH₃"]; H_C5 [pos="1.2,-1.3!", label="H"];

N1 -- C2 -- N3 -- C4 -- C5 -- C6 -- N1; C2 -- S [style=double]; N1 -- H_N1; C4 -- N_amino; C6 -- C_methyl; C5 -- H_C5; } dot

Vibrational Analysis

The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP), can be used to predict the positions of major peaks in an experimental FT-IR spectrum. This is invaluable for confirming the identity of a synthesized compound.

Table 2: Key Calculated Vibrational Frequencies

| Frequency (cm⁻¹) (Scaled) | Assignment | Expected Experimental Region |

|---|---|---|

| ~3500, ~3400 | N-H asymmetric & symmetric stretch (amino) | 3550-3350 cm⁻¹ |

| ~3100 | N-H stretch (ring) | 3200-3000 cm⁻¹ |

| ~2950 | C-H stretch (methyl) | 3000-2850 cm⁻¹ |

| ~1640 | N-H scissoring (amino) / C=N stretch | 1650-1580 cm⁻¹ |

| ~1580 | Pyrimidine ring stretching modes | 1600-1450 cm⁻¹ |

| ~1100 | C=S stretching vibration | 1200-1050 cm⁻¹ |

Note: The C=S stretch is often coupled with other vibrations and can be weak, but its identification is a key marker for the thione form.[8]

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.

-

HOMO: Represents the ability to donate an electron. Its energy correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy correlates with the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[2]

Table 3: Frontier Molecular Orbital Properties

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Value to be filled from calculation |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Value to be filled from calculation |

| ΔE | HOMO-LUMO Energy Gap (LUMO - HOMO) | Value to be filled from calculation |

For this molecule, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the amino group, while the LUMO will likely be distributed across the π-system of the pyrimidine ring.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the electron density surface of the molecule. It provides a powerful visual guide to the molecule's charge distribution and is invaluable for predicting intermolecular interactions.[9][10]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like sulfur and the nitrogen atoms of the ring. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to heteroatoms (e.g., the N-H protons). These are the most likely sites for nucleophilic attack and hydrogen bond donation.

-

Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the methyl group.

For 4-amino-6-methyl-1H-pyrimidine-2-thione, the MEP map is expected to show a strong negative potential (red) around the sulfur atom, making it a primary site for interaction with electrophiles or metal ions. The hydrogens of the amino and ring N-H groups will be positive (blue), marking them as key hydrogen bond donor sites.[11]

Applications in Drug Development and Research

The insights gleaned from these calculations have direct, practical applications:

-

Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties (like the MEP), researchers can make informed decisions about where to modify the molecule to enhance its interaction with a biological target. For instance, enhancing the negative potential around the thione group could improve binding to a target that has a positive region in its active site.[12]

-

Reactivity Prediction: The HOMO/LUMO energies and NBO charges help predict how the molecule will behave in chemical reactions, guiding synthetic chemists in developing new derivatives.

-

Pharmacophore Modeling: The 3D structure and location of key interaction sites (hydrogen bond donors/acceptors from MEP) provide a robust foundation for building pharmacophore models used in virtual screening and drug design.

-

Spectroscopic Characterization: The predicted vibrational spectra serve as a theoretical benchmark to confirm the identity and purity of the synthesized compound, ensuring that the correct tautomer and structure are being used in subsequent experiments.

Conclusion

This technical guide provides a rigorous and scientifically grounded framework for the quantum chemical analysis of this compound. By following the detailed protocols and understanding the rationale behind the theoretical choices, researchers can reliably predict the molecule's structural, electronic, and spectroscopic properties. This computational approach is not merely a theoretical exercise; it is a powerful, predictive tool that can generate actionable insights, rationalize experimental data, and ultimately accelerate the process of discovery in drug development and materials science.

References

- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Google Scholar.

- Electrostatic surface potential map of the four nitrogen heterocycles... (n.d.). ResearchGate.

- Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). Journal of Chemical Reviews. [Link]

- DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. (2021). Journal of Engineering Research and Applied Science. [Link]

- Quantum-Chemical Predictions of pKa's of Thiols in DMSO. (2014). The Journal of Physical Chemistry A. [Link]

- Molecular electrostatic potential map of all compounds. (n.d.). ResearchGate.

- Crystal structure, MEP/DFT/XRD, thione ↔ thiol tautomerization, and TD-DFT/HOMO/LUMO analyses of (E)-methyl 2-(1-phenylethylidene)hydrazinecarbodithioate. (2021). Journal of Molecular Structure. [Link]

- FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP. (n.d.). ResearchGate.

- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015).

- Molecular electrostatic potential maps of bioactive compounds. (n.d.). ResearchGate.

- A comparative study of Pd(II) complexes with triazole derivatives: Synthesis, characterization, X-ray structure and DFT studies. (2021). Inorganic Chemistry Research. [Link]

- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (2014).

- Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6-phenyl-4-oxo-2-thioxopyrimidine-5-carbonitrile. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Journal of Chemistry. [Link]

- Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. (2024). International Journal of Molecular Sciences. [Link]

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. [Link]

- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). International Journal of Engineering Research and Applications.

- Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. (2006).

- Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. (2017).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijcps.org [ijcps.org]

- 3. journaleras.com [journaleras.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reaction Mechanism of 4-Amino-6-methylpyrimidine-2-thiol with Electrophiles

This guide provides a comprehensive technical overview of the reaction mechanisms of 4-amino-6-methylpyrimidine-2-thiol with various electrophiles. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the reactivity of this versatile heterocyclic compound. This document explores the nuanced interplay of tautomerism, electronics, and steric factors that govern the regioselectivity of its reactions, providing both theoretical insights and practical experimental guidance.

Executive Summary

This compound is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The presence of multiple nucleophilic centers—the exocyclic thiol/thione group, the amino group, and the ring nitrogen atoms—makes its reaction with electrophiles a subject of significant interest and complexity. This guide elucidates the underlying principles that dictate the outcome of such reactions, focusing on alkylation, acylation, and halogenation. By understanding these mechanisms, researchers can better predict and control the synthesis of novel pyrimidine derivatives for various applications, including drug discovery.

The Crucial Role of Tautomerism in Reactivity

The reactivity of this compound is intrinsically linked to its existence in different tautomeric forms. The primary equilibrium is between the thione and thiol forms, with the thione form generally being the more stable tautomer in the solid state and in polar solvents.[2]